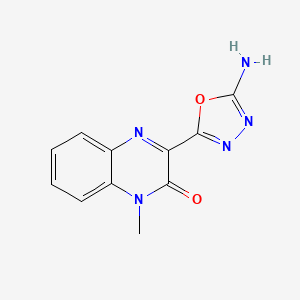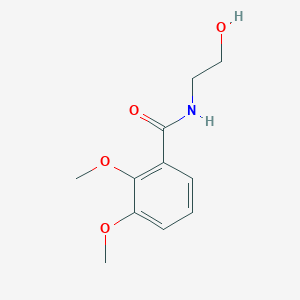![molecular formula C15H18ClNO3 B4615941 8-[(4-chlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4615941.png)
8-[(4-chlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), has been detailed in studies focusing on their potential as organic nonlinear optical materials. Methods such as recrystallization from ethyl acetate solution, zone refining, and sublimation under reduced pressure have been employed to purify these materials. Single crystals suitable for nonlinear optical applications were grown using the Bridgman technique, demonstrating the feasibility of producing high-quality materials for optical device fabrication (Kagawa et al., 1994).
Molecular Structure Analysis
The molecular structure of these compounds has been a subject of interest due to their application in nonlinear optical devices. Studies have found new crystal forms during the growth process by plate sublimation, revealing differences in molecular alignment that impact the material's optical properties. For instance, a crystal structure belonging to the noncentrosymmetric class, orthorhombic P212121, demonstrated a molecular arrangement conducive to enhancing nonlinear optical properties (H. Kagawa et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving the synthesis and functionalization of the 8-azaspiro[4.5]decane scaffold are crucial for creating derivatives with tailored properties. For instance, the reaction of dichloroacetic acid with 1-oxa-4-azaspiro[4.5]decane has been employed to synthesize dichloroacetyl derivatives, showcasing the versatility of this chemical framework for modifications (W. Wen, 2002).
Physical Properties Analysis
The physical properties of these compounds, particularly their optical characteristics, have been extensively studied. The demonstration of second-harmonic generation from single crystals indicates their potential for application in frequency doubling of laser diodes, especially in the blue region. This capability is essential for the development of compact and efficient optical devices (M. Sagawa et al., 1993).
Chemical Properties Analysis
The chemical properties of 8-azaspiro[4.5]decane derivatives are pivotal in understanding their reactivity and potential for further functionalization. Studies on the synthesis and evaluation of these compounds as σ1 receptor ligands have highlighted their affinity and selectivity, suggesting their utility in biological contexts. These insights are valuable for the development of new materials and molecules with specific biological or chemical functions (Fang Xie et al., 2015).
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Research on chlorophenols and their derivatives focuses on their environmental presence and degradation pathways. These compounds, due to their persistence and toxicity, have been a significant concern in waste management and environmental remediation efforts. Studies have detailed the pathways through which chlorophenols can degrade, emphasizing the importance of identifying efficient methods for mitigating their impact on ecosystems. For instance, chlorophenols are noted as precursors to dioxins in municipal solid waste incineration, highlighting the need for effective control measures to prevent dioxin formation (Yaqi Peng et al., 2016)[https://consensus.app/papers/chlorophenols-municipal-solid-waste-incineration-review-peng/8086bba62ad2514ab5f92b2fb94f3113/?utm_source=chatgpt].
Water Contamination and Remediation
The presence of 1,4-dioxane, a related compound, in water supplies has raised concerns due to its carcinogenic potential and resistance to conventional treatment methods. Research underscores the necessity for developing alternative strategies for its removal from drinking water, emphasizing the compound's widespread contamination and the health risks it poses (K. G. Godri Pollitt et al., 2019)[https://consensus.app/papers/14dioxane-water-contaminant-state-science-evaluation-pollitt/51a948f9c72858828aa5fc3e7f3b3861/?utm_source=chatgpt].
Biodegradation and Environmental Remediation
Studies on the biodegradation of chlorinated phenols by zero valent iron and bimetals provide insights into potential remediation technologies. These approaches aim to dechlorinate chlorophenols efficiently, reducing their environmental and health impacts. The formation of various iron oxides during the process affects the efficiency of CP dechlorination, offering avenues for optimization (B. Gunawardana et al., 2011)[https://consensus.app/papers/degradation-chlorinated-phenols-zero-valent-iron-gunawardana/c0cfce4b89b6567e9d5ae70aa7582711/?utm_source=chatgpt].
Mechanisms of Toxicity
Understanding the mechanisms of toxicity associated with chlorophenols and related compounds is crucial for assessing their health risks. Studies have detailed how these compounds can cause oxidative stress, disrupt endocrine functions, and potentially lead to carcinogenic outcomes. This research is vital for developing safety guidelines and mitigating exposure risks (Tingting Ge et al., 2017)[https://consensus.app/papers/effects-chlorophenols-associated-mechanisms-fish-ge/21023dd6cd8850a4a6b5ecf8807a4449/?utm_source=chatgpt].
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-13-3-1-12(2-4-13)11-14(18)17-7-5-15(6-8-17)19-9-10-20-15/h1-4H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOKRNNRBFRAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4615868.png)

![methyl 3-chloro-6-[({2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4615874.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B4615876.png)
![5-methyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4615898.png)
![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4615902.png)
![6-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4615910.png)
![2-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4615915.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4615927.png)

![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4615931.png)
![2,4-dichloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4615939.png)
![methyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4615943.png)